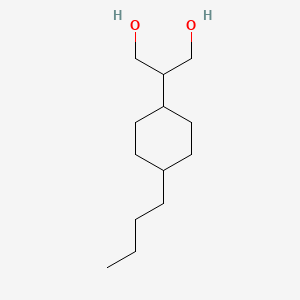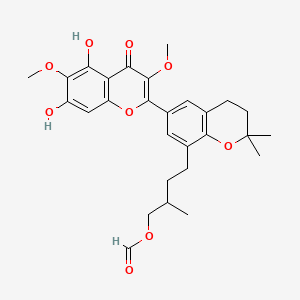
ドドナフラボノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodonaflavonol is a natural organic compound . It is a type of flavonoid, which are secondary metabolites of plants that contain polyphenol structure .
Synthesis Analysis
Flavonoids like Dodonaflavonol are synthesized from phenylalanine and malonyl—Co A . A novel one-pot synthesis of flavones has been described, which includes intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, and intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .
Molecular Structure Analysis
The molecular formula of Dodonaflavonol is C28H32O9 . Flavonoids contain a common phenylchromen-4-one scaffold which can be substituted with a phenyl ring at C2 or C3 to give the flavone and isoflavone backbone structure .
Chemical Reactions Analysis
Flavonoids like Dodonaflavonol are known to exhibit antioxidant, anti-inflammatory, and anti-cancer properties . They alter the important enzymatic functions, thereby exhibiting these properties .
Physical and Chemical Properties Analysis
科学的研究の応用
抗酸化活性
フラボノールは、様々なストレス因子に対して強力な抗酸化物質として作用します . それらはフリーラジカルを消去し、フリーラジカルによる損傷や酸化関連疾患から保護します .
抗糖尿病特性
ケルセチンなどのフラボノールは、膵臓β細胞のアポトーシスを防ぎ、その機能と生存率を高め、インスリン分泌の増加につながります . これは、潜在的な抗糖尿病作用を示唆しています。
抗がん作用
フラボノールは抗がん作用を示します。 例えば、ケルセチンはヒト胃がんに効果的である可能性があります . それらは腫瘍の増殖を防ぎ、がんのリスクの低下に関連付けられています .
心臓血管の健康
フラボノールの摂取量が多いと、心臓血管の病気が減る傾向にあります . それらは、心臓血管疾患の予防と治療に役立つ可能性があります。
抗ウイルスおよび抗菌特性
フラボノールは、従来の抗生物質の代替として、エンベロープタンパク質を拮抗してウイルスの侵入を阻止することでウイルス感染を制限する可能性を示しています .
免疫システムの強化
作用機序
Target of Action
Dodonaflavonol is a natural flavonoid compound widely present in plants . Flavonoids, in general, are known to interact with a variety of molecular targets, including enzymes, receptors, and signaling pathways, contributing to their diverse biological activities.
Biochemical Pathways
Flavonoids, including Dodonaflavonol, are involved in various biochemical pathways. They play a vital role in plant growth and resistance to stresses . They are also involved in the regulation of polar auxin transport and free radical scavenging mechanism . .
Result of Action
Dodonaflavonol has been reported to have antioxidant and anti-inflammatory effects . It is suggested to have a potential protective effect against cardiovascular and cerebrovascular diseases and cancer . .
Action Environment
The action of Dodonaflavonol, like other flavonoids, can be influenced by various environmental factors. These factors can affect the synthesis, bioavailability, and efficacy of Dodonaflavonol. For instance, stress factors in plants can lead to the accumulation of flavonoids by regulating the expression of flavonoid synthase genes .
生化学分析
Biochemical Properties
Dodonaflavonol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. As a flavonoid, it exhibits anti-inflammatory and anticancer activities . It targets multiple genes/pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors .
Cellular Effects
Flavonoids, including Dodonaflavonol, have been shown to exhibit wide-ranging effects on immune cells and immune cell responses . They modulate β cell and antibody production, enhance NK cell cytotoxicity, inhibit Th17-dependent differentiation, and induce NLRP3 inflammation . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Dodonaflavonol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . One of the important underlying mechanisms of dietary flavonoids and related polyphenols is associated with their inhibition of oxidative stress and related downstream responses including inflammatory diseases .
Metabolic Pathways
Dodonaflavonol is involved in the metabolic pathways of flavonoids. Flavonoids are synthesized from phenylalanine and malonyl-CoA . Over 8000 individual flavonoids have been identified in plants .
Transport and Distribution
The transport and distribution of Dodonaflavonol within cells and tissues involve various transporters or binding proteins. Flavonoids are synthesized in the cytosol and transported into the vacuole for storage or to other destinations, where they can function as bioactive molecules .
Subcellular Localization
For example, a flavanone 3-hydroxylase gene from safflower was found to be localized in the nucleus and cytosol in onion epidermal cells .
特性
IUPAC Name |
[4-[6-(5,7-dihydroxy-3,6-dimethoxy-4-oxochromen-2-yl)-2,2-dimethyl-3,4-dihydrochromen-8-yl]-2-methylbutyl] formate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O9/c1-15(13-35-14-29)6-7-16-10-18(11-17-8-9-28(2,3)37-24(16)17)25-27(34-5)23(32)21-20(36-25)12-19(30)26(33-4)22(21)31/h10-12,14-15,30-31H,6-9,13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIYNOPDDLPHPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=CC2=C1OC(CC2)(C)C)C3=C(C(=O)C4=C(O3)C=C(C(=C4O)OC)O)OC)COC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
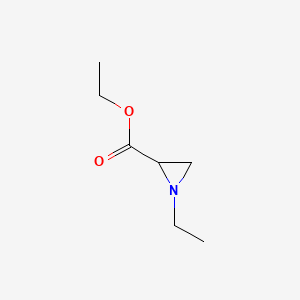
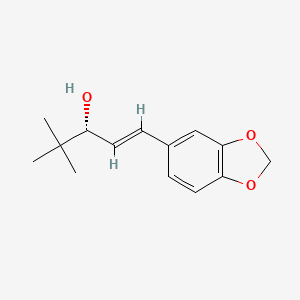

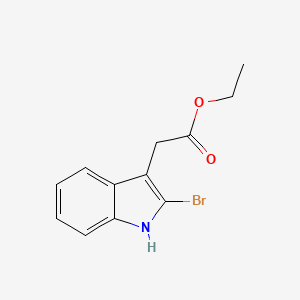
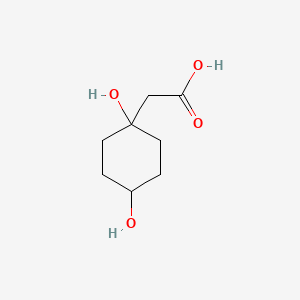
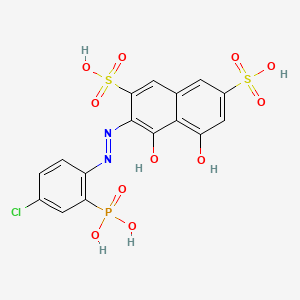

![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)
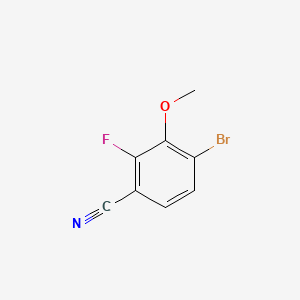
![trisodium;5-oxo-1-(2-sulfonatophenyl)-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B592757.png)
